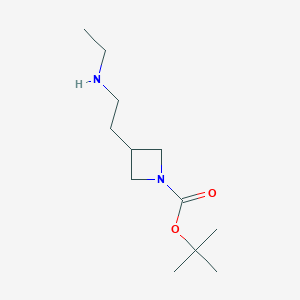
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate is a heterocyclic compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group. This compound is often used in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and ethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability of the synthesis process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted azetidine derivatives. These products can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and spirocycles.
Biology: The compound is investigated for its potential as a bioactive molecule in drug discovery.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate is unique due to its ethylaminoethyl side chain, which imparts distinct chemical and biological properties. This side chain enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of complex molecules. Additionally, the presence of the tert-butyl ester group provides stability and protection during chemical reactions, allowing for selective transformations.
特性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
tert-butyl 3-[2-(ethylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-7-6-10-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |
InChIキー |
BMNMSVFQHPQNGO-UHFFFAOYSA-N |
正規SMILES |
CCNCCC1CN(C1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)
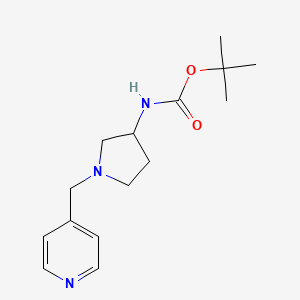
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
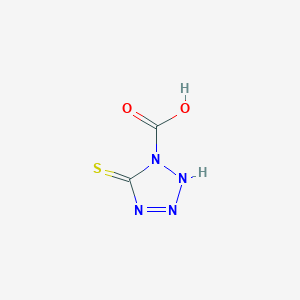

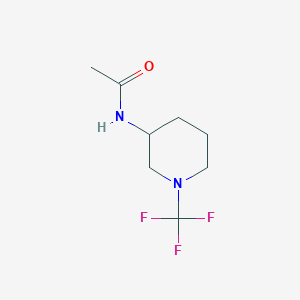
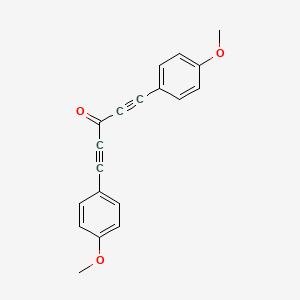
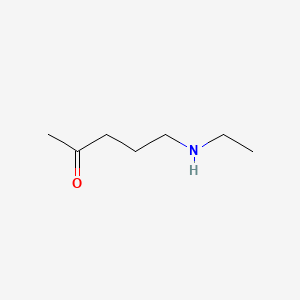
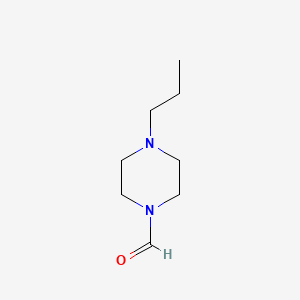
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)
